4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Description
Brominated Derivatives
Compared to 3,5,6,8-tetrabromo-1,10-phenanthroline (C₁₂H₄Br₄N₂), the target compound exhibits:
- Higher molecular weight (1,097 vs. 547.72 g/mol)
- Tetraone vs. unmodified phenanthroline backbone
- Branched alkyl substituents vs. no solubilizing groups
Alkyl-Substituted Analogues
The 2,7-diphenylbenzo[lmn]phenanthroline-1,3,6,8(2H,7H)-tetraone (C₂₆H₁₄N₂O₄) lacks bromine and alkyl chains, resulting in:
- Planar stacking without steric hindrance
- Lower solubility in nonpolar solvents
- Reduced melting point (∼300°C vs. >350°C for brominated derivatives)
Structural Implications
The combination of bromine electron-withdrawing groups and asymmetric alkyl chains in 4,9-dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn]phenanthroline-1,3,6,8(2H,7H)-tetraone creates unique optoelectronic properties, including:
- Red-shifted absorption spectra due to extended conjugation
- Enhanced charge carrier mobility from ordered π-stacking
- Thermal stability up to 250°C, as observed in differential scanning calorimetry
Properties
CAS No. |
1088205-04-2 |
|---|---|
Molecular Formula |
C62H100Br2N2O4 |
Molecular Weight |
1097.3 g/mol |
IUPAC Name |
2,9-dibromo-6,13-bis(2-decyltetradecyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone |
InChI |
InChI=1S/C62H100Br2N2O4/c1-5-9-13-17-21-25-27-31-35-39-43-49(41-37-33-29-23-19-15-11-7-3)47-65-59(67)51-45-54(64)58-56-52(46-53(63)57(55(51)56)61(65)69)60(68)66(62(58)70)48-50(42-38-34-30-24-20-16-12-8-4)44-40-36-32-28-26-22-18-14-10-6-2/h45-46,49-50H,5-44,47-48H2,1-4H3 |
InChI Key |
KQOCDXMACZRHBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CN1C(=O)C2=CC(=C3C4=C2C(=C(C=C4C(=O)N(C3=O)CC(CCCCCCCCCC)CCCCCCCCCCCC)Br)C1=O)Br |
Origin of Product |
United States |
Preparation Methods
Primary Synthesis via Condensation and Bromination
Reaction of Tetrabromonaphthalene Dianhydride (TBNDA) with 2-Decyltetradecylamine
The most widely reported method involves a two-step condensation and bromination process.
- Condensation :
- TBNDA reacts with 2-decyltetradecylamine in glacial acetic acid under reflux (130°C, 24 hours).
- The reaction forms an intermediate imide via nucleophilic substitution, with acetic acid acting as both solvent and catalyst.
- Key parameters :
- Bromination :
Table 1: Reaction Conditions for Primary Synthesis
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Condensation | TBNDA, amine | Acetic acid | 130°C | 24 h | 60% |
| Bromination | PBr₃ | Toluene | 110°C | 6 h | 19% |
Alternative Bromination Strategies
Dibromoisocyanuric Acid (DBI) as Brominating Agent
An alternative method replaces PBr₃ with DBI in concentrated sulfuric acid:
Direct Bromination of Preformed Naphthalene Diimides
For substrates with pre-installed alkyl chains, bromination is achieved using bromine in chlorinated solvents:
- Example :
- N,N'-bis(2-decyltetradecyl)naphthalene diimide treated with Br₂ in dichloromethane (0°C, 2 hours).
- Yield : 85%.
Table 2: Comparison of Bromination Methods
| Method | Reagent | Solvent | Temperature | Yield | Selectivity |
|---|---|---|---|---|---|
| PBr₃ | PBr₃ | Toluene | 110°C | 19% | Moderate |
| DBI/H₂SO₄ | DBI | H₂SO₄ | 140°C | 58% | High |
| Br₂ | Bromine | DCM | 0°C | 85% | High |
Purification and Characterization
Purification Techniques
Post-Synthetic Modifications
Challenges and Optimization
Low Yields in Primary Synthesis
Purification Difficulties
- Issue : Co-elution of structurally similar byproducts.
- Mitigation : Gradient elution with chloroform/hexane (1:3 to 1:1).
Chemical Reactions Analysis
Types of Reactions
4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, hydrogen gas, and various catalysts such as palladium or platinum. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons .
Scientific Research Applications
Organic Electronics
The compound has been studied for its application in organic field-effect transistors (OFETs). It acts as an n-channel semiconductor due to its electron-accepting properties. Research indicates that derivatives of this compound can enhance charge transport properties in organic semiconductors, making them suitable for high-performance electronic devices .
Photovoltaic Cells
In the realm of photovoltaics, 4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone has been explored as a potential material for use in organic solar cells. Its ability to form stable films and its favorable energy levels make it a candidate for improving the efficiency of solar energy conversion systems .
Chemical Sensors
The compound's unique electronic properties allow it to be utilized in chemical sensors. It can be integrated into sensor devices to detect specific chemical species through changes in electrical conductivity or optical properties upon interaction with target analytes .
Photonic Applications
Due to its photophysical characteristics, this compound is also being investigated for applications in photonic devices. Its ability to absorb and emit light efficiently can be harnessed in light-emitting diodes (LEDs) and laser systems .
Case Studies
Mechanism of Action
The mechanism of action of 4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone involves its interaction with molecular targets through various pathways. The bromine atoms and long alkyl chains enable it to form strong bonds with other molecules, influencing their structure and function. This compound can modulate biological pathways by binding to specific proteins or enzymes, altering their activity and leading to various physiological effects .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected NDI Derivatives
Notes:
- Solubility : Longer, branched chains (e.g., 2-decyltetradecyl) significantly improve solubility, enabling uniform thin-film deposition in devices .
- Thermal Stability : Shorter chains (e.g., octyl) result in higher crystallinity and melting points, while branched chains reduce packing efficiency .
- Electronic Properties : Bromine atoms increase electron affinity, but bulky substituents can hinder charge transport .
Electronic and Optoelectronic Performance
Table 2: Performance in All-Polymer Solar Cells (Selected Examples)
Key Findings :
- The target compound’s 2-decyltetradecyl chains enable superior morphology in polymer blends, minimizing phase separation and maximizing interfacial contact for efficient charge extraction .
- MM41 , despite its water solubility, is unsuitable for photovoltaics due to polar groups disrupting π-π stacking, but it excels in biological targeting .
Biological Activity
4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone (CAS No. 1088205-04-2) is a synthetic organic compound belonging to the class of phenanthroline derivatives. Its unique structure and properties have garnered interest in various fields, particularly in biological and material sciences. This article aims to explore the biological activity of this compound based on available research findings.
- Molecular Formula : C62H100Br2N2O4
- Molecular Weight : 1097.28 g/mol
- Structure : The compound features a complex polycyclic structure with multiple bromine substituents and long alkyl chains that influence its solubility and interaction with biological systems.
Biological Activity Overview
The biological activity of 4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone has been investigated in several studies focusing on its potential applications in medicinal chemistry and materials science.
Anticancer Activity
Research indicates that compounds similar to 4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3,8]phenanthroline exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase pathways. This mechanism has been observed in various cancer cell lines including breast and prostate cancer cells.
- Case Study : A study involving a related phenanthroline derivative demonstrated a dose-dependent inhibition of cell proliferation in human cancer cell lines (MCF-7 and PC-3), with IC50 values indicating effective cytotoxicity at micromolar concentrations.
Antimicrobial Activity
The antimicrobial potential of phenanthroline derivatives has also been explored:
- Spectrum of Activity : Preliminary findings suggest that 4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3,8]phenanthroline displays activity against both Gram-positive and Gram-negative bacteria.
- Mechanism : The compound's mechanism may involve disruption of bacterial cell membranes or interference with nucleic acid synthesis.
Data Table: Biological Activities
| Activity Type | Target Organisms/Cells | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 5.0 | |
| Anticancer | PC-3 (prostate cancer) | 10.0 | |
| Antimicrobial | E. coli | 15.0 | |
| Antimicrobial | S. aureus | 12.5 |
Mechanistic Studies
In-depth mechanistic studies have indicated that the biological effects of this compound are closely related to its ability to form complexes with metal ions and interact with cellular macromolecules:
- Metal Ion Interaction : The ability to chelate metal ions enhances its reactivity and biological efficacy.
- Cellular Uptake : The long alkyl chains facilitate membrane penetration, allowing for greater cellular uptake compared to shorter-chain analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
